molecular formula C25H24N2O2 B12349743 quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Cat. No.: B12349743
M. Wt: 384.5 g/mol
InChI Key: HFJHOGXZMSKPMS-UHFFFAOYSA-N
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Description

Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which imparts unique chemical properties and biological activities.

Preparation Methods

The synthesis of quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves several steps, including the formation of the quinoline and indole moieties, followed by their coupling to form the final compound. Common synthetic routes include:

Chemical Reactions Analysis

Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Cyclization: This reaction involves the formation of a ring structure from a linear molecule.

Scientific Research Applications

Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimalarial, and antitumor agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in therapeutic applications .

Comparison with Similar Compounds

Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is unique due to its specific combination of quinoline and indole moieties. Similar compounds include:

    Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline structure and are known for their pharmacological activities.

    Quinolin-6-yl methyl purines: These compounds have a purine ring fused to the quinoline structure and are studied for their potential as c-Met inhibitors.

    2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides: These compounds are proposed as novel structures of PI3K inhibitors and anticancer agents .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

quinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O2/c28-25(29-20-12-13-23-19(15-20)9-6-14-26-23)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2

InChI Key

HFJHOGXZMSKPMS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)N=CC=C5

Origin of Product

United States

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